molecular formula C9H13NO B13030085 [2-((1s)-1-Aminoethyl)phenyl]methan-1-ol

[2-((1s)-1-Aminoethyl)phenyl]methan-1-ol

Cat. No.: B13030085
M. Wt: 151.21 g/mol
InChI Key: FZBFLFFXMNPDIV-ZETCQYMHSA-N
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Description

[2-((1s)-1-Aminoethyl)phenyl]methan-1-ol: is an organic compound that features both an amino group and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-((1s)-1-Aminoethyl)phenyl]methan-1-ol typically involves the reduction of a corresponding nitro compound or the reductive amination of a ketone. The reaction conditions often include the use of reducing agents such as sodium borohydride or catalytic hydrogenation.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale catalytic hydrogenation processes, where the nitro precursor is reduced in the presence of a metal catalyst under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro precursor can be reduced to form the amino group.

    Substitution: The amino group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Various electrophiles in the presence of a base.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Derivatives with different functional groups attached to the benzene ring.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential role in biochemical pathways.
  • Used in the development of biochemical assays.

Medicine:

  • Explored for its potential therapeutic properties.
  • Studied for its interactions with biological targets.

Industry:

  • Utilized in the production of pharmaceuticals and fine chemicals.
  • Applied in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which [2-((1s)-1-Aminoethyl)phenyl]methan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can influence biochemical pathways and cellular processes.

Comparison with Similar Compounds

    Phenylethanolamine: Similar structure with an amino group and hydroxyl group attached to an ethyl chain.

    Phenylpropanolamine: Contains an additional carbon in the chain compared to [2-((1s)-1-Aminoethyl)phenyl]methan-1-ol.

    Phenylephrine: A related compound used as a decongestant.

Uniqueness:

  • The specific arrangement of the amino and hydroxyl groups in this compound provides unique chemical properties.
  • Its structure allows for specific interactions with biological targets, making it valuable for research and potential therapeutic applications.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

[2-[(1S)-1-aminoethyl]phenyl]methanol

InChI

InChI=1S/C9H13NO/c1-7(10)9-5-3-2-4-8(9)6-11/h2-5,7,11H,6,10H2,1H3/t7-/m0/s1

InChI Key

FZBFLFFXMNPDIV-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1CO)N

Canonical SMILES

CC(C1=CC=CC=C1CO)N

Origin of Product

United States

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